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Introduction to Evobrutinib and Its Pharmacokinetic
Properties

Evobrutinib is an oral, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor that has

gained significant attention for its potential application in treating neuroinflammatory diseases, particularly

multiple sclerosis (MS). As a central nervous system (CNS)-penetrant therapeutic, evobrutinib's ability

to cross the blood-brain barrier represents a key pharmacological advantage for targeting compartmentalized

inflammation within the CNS. The drug's molecular design features an acrylamide warhead that forms a

covalent bond with the cysteine 481 residue in the BTK ATP-binding pocket, resulting in sustained target

inhibition even after systemic clearance of the drug. This mechanism is crucial for maintaining therapeutic

efficacy between dosing intervals and provides a distinct advantage over reversible BTK inhibitors.

Understanding evobrutinib's pharmacokinetic (PK) profile and accurately measuring its concentration in

biological matrices like plasma and cerebrospinal fluid (CSF) is essential for establishing target

engagement correlations and optimizing dosing regimens for clinical efficacy. The drug's pharmacokinetic

properties include rapid absorption after oral administration, with time to maximum concentration (Tmax)

typically occurring within 1-2 hours. Evobrutinib demonstrates dose-proportional exposure across the

clinical dose range and has a terminal half-life that supports twice-daily dosing to maintain consistent BTK
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occupancy. A particularly important characteristic is its moderate plasma protein binding, which allows

sufficient free fraction of the drug to penetrate the CNS compartment and exert effects on resident immune

cells like microglia and infiltrating B-cells behind the blood-brain barrier.

Quantitative Concentration Data in Plasma and CSF

Summary of Evobrutinib Concentrations Across Studies

Table 1: Evobrutinib concentration data from clinical studies

Matrix
Dose
Regimen

Study
Population

Concentration (Mean ± SD or
Range)

Sampling
Time

Citation

CSF 75 mg BID

(fasted)

RMS patients

(n=9)

3.2 ng/mL Trough [1]

Plasma

(total)

75 mg BID

(fasted)

RMS patients ~24.6 ng/mL (calculated from

CSF Kp,uu)

Trough [1]

Plasma

(free)

75 mg BID

(fasted)

RMS patients ~3.2 ng/mL (estimated, ~13%

of total)

Trough [1]

CSF 75 mg BID RMS patients

(n=9)

Detected in all patients;

consistent with free plasma
concentrations

Not

specified

[2] [3]

- 45 mg BID
(with food)

Predicted
exposure

Similar to 75 mg BID fasted Steady-
state

[4]

Table 2: Key pharmacokinetic parameters of evobrutinib

Parameter Value Conditions Significance

CNS Penetration

(Kp,uu)

0.13 75 mg BID fasted Ratio of CSF to free plasma

concentration
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Parameter Value Conditions Significance

Bioavailability
Increase

+49% With food vs. fasted Supports 45 mg BID with food
regimen

AUC0–24,SS
Threshold

468 ng/mL·h Associated with lesion
reduction

Target exposure for efficacy

BTK Occupancy ≥95% at
trough

75 mg BID fasted Correlates with AUC ≥400
ng/mL·h

The concentration data demonstrates that evobrutinib successfully penetrates the CNS compartment, with

CSF concentrations approximately matching free plasma concentrations. The unbound partition coefficient

(Kp,uu) of 0.13 indicates that evobrutinib has moderate CNS penetration capabilities, which is remarkable

for a targeted therapy agent. The trough CSF concentrations of approximately 3.2 ng/mL (equivalent to

~6.4 nM based on molecular weight of ~499 g/mol) achieved with the 75 mg BID regimen exceed the

reported cellular IC50 value of 33.5 nM for BTK inhibition, suggesting therapeutically relevant

concentrations are achieved in the CNS compartment. This penetration is crucial for engaging BTK

expressed on CNS-resident cells like microglia, which contributes to the drug's potential impact on

compartmentalized inflammation in multiple sclerosis.

The food effect observed with evobrutinib is clinically significant, with a 49% increase in bioavailability

when administered with food compared to fasting conditions. This finding led to the development of an

optimized dosing regimen where 45 mg BID with food provides comparable exposure to 75 mg BID

under fasting conditions. This adjustment maintains the therapeutic efficacy while potentially reducing the

overall drug load and associated safety concerns. The exposure-response relationship established through

pharmacometric analysis identified that an AUC0-24,SS of ≥400 ng/mL·h is associated with improved

annualized relapse rates, while 468 ng/mL·h correlates with reduction in T1 gadolinium-enhancing and T2

lesions, providing clear target exposure thresholds for therapeutic efficacy.

Sample Collection and Processing Protocols

Blood Collection and Plasma Processing
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Collection Protocol:

Collect venous blood samples into commercially available K2EDTA or lithium heparin tubes.
The recommended blood volume is 4-6 mL per time point to ensure sufficient plasma for

analysis.
Maintain consistent sampling times relative to dosing: pre-dose (trough), and at 0.25, 0.5, 1,

1.5, 2, and 4 hours post-dose for rich pharmacokinetic profiling. For sparse sampling, trough
concentrations provide the most valuable information on target engagement at the end of

dosing interval.
Gently invert collection tubes 8-10 times immediately after drawing blood to ensure proper

mixing with anticoagulant. Avoid vigorous shaking to prevent hemolysis.

Processing Protocol:

Process blood samples within 60 minutes of collection to maintain sample integrity.

Centrifuge at 1500-2000 × g for 10-15 minutes at 4°C.
Carefully transfer the resulting plasma supernatant into polypropylene cryovials using

disposable transfer pipettes, avoiding disturbance of the buffy coat layer.
Immediately freeze samples at -70°C to -80°C. Avoid multiple freeze-thaw cycles, as

evobrutinib stability may be compromised. Under these conditions, evobrutinib remains
stable in plasma for at least 12 months.

CSF Collection Protocol

Collection Methodology:

Perform lumbar puncture using standard clinical procedures. Collect CSF into polypropylene

tubes to minimize analyte adsorption.
The recommended CSF volume is 2-3 mL per sample, which provides sufficient material for

analysis while minimizing patient discomfort.
Record exact collection time relative to last drug administration. For evobrutinib, trough

sampling (just before next dose) is particularly valuable for understanding CNS penetration at
the point of minimal plasma concentrations.

Sample Processing:

Centrifuge CSF samples at 1000 × g for 10 minutes at 4°C to remove any cellular debris or

contaminants.
Aliquot supernatant into pre-labeled polypropylene cryovials in volumes appropriate for planned

analyses (typically 500 μL per aliquot).
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Immediately snap-freeze in dry ice or liquid nitrogen and transfer to -70°C to -80°C freezers

for long-term storage. Evobrutinib has demonstrated stability in CSF for at least 6 months
under these conditions.

Analytical Methods for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS)

The quantification of evobrutinib in biological matrices primarily employs LC-MS/MS due to its superior

sensitivity and specificity. The method must be capable of detecting evobrutinib concentrations in the low

nanogram per milliliter range, with particular sensitivity requirements for CSF analysis where concentrations

are approximately equivalent to free plasma concentrations.

Sample Preparation:

Employ protein precipitation with cold acetonitrile (containing stable isotope-labeled internal

standard, preferably evobrutinib-d5) at a 3:1 acetonitrile-to-sample ratio.
Vortex samples vigorously for 1-2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Transfer supernatant to autosampler vials for analysis. For enhanced sensitivity, particularly in
CSF samples, consider employing solid-phase extraction (SPE) using mixed-mode cation

exchange cartridges for further cleanup and concentration.

Chromatographic Conditions:

Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent reversed-phase

column.
Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Program: Initial 10% B, linear increase to 90% B over 3.5 minutes, hold at 90% B for
1 minute, re-equilibrate to initial conditions for 1.5 minutes.

Flow Rate: 0.4 mL/min; Column Temperature: 40°C; Injection Volume: 5-10 μL.

Mass Spectrometric Parameters:

Ionization: Positive electrospray ionization (ESI+) mode.
Detection: Multiple reaction monitoring (MRM) transitions: m/z 500.2→354.1 (quantifier) and

500.2→381.1 (qualifier) for evobrutinib; m/z 505.2→359.1 for internal standard.
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Source Parameters: Capillary voltage: 3.5 kV; source temperature: 150°C; desolvation

temperature: 500°C; cone gas flow: 50 L/hr; desolvation gas flow: 1000 L/hr.

Validation Parameters:

Linearity: 0.1-500 ng/mL for plasma; 0.05-100 ng/mL for CSF.

Accuracy and Precision: Within ±15% for all quality control levels (±20% at LLOQ).
Selectivity: No interference at retention times of evobrutinib or internal standard in blank

matrix samples.

BTK Occupancy Assessment Protocol

Target Engagement Biomarker

BTK occupancy serves as a direct biomarker of target engagement and can be correlated with

evobrutinib concentrations to establish pharmacokinetic-pharmacodynamic relationships. The assessment

involves measuring the fraction of BTK molecules that are bound by evobrutinib in peripheral blood

mononuclear cells (PBMCs) or potentially in CNS-derived cells.

Sample Collection for BTK Occupancy:

Collect blood samples (8-10 mL) in sodium heparin tubes at pre-dose and post-dose time

points (trough and peak).
Process samples within 2 hours of collection by density gradient centrifugation (Ficoll-Paque) to

isolate PBMCs.
Wash cells with PBS and lysate using appropriate lysis buffer containing protease and

phosphatase inhibitors.
Determine protein concentration and adjust to uniform concentration across samples (typically

1-2 mg/mL).

BTK Occupancy Assay:

Utilize the Cellular Activation Signaling Assay which measures phosphorylation downstream
of BTK following B-cell receptor stimulation.

Stimulate PBMCs with anti-IgM F(ab')2 fragments (20 μg/mL) for 15 minutes at 37°C.
Fix cells, permeabilize, and stain with fluorochrome-conjugated antibodies against pBTK (Y223)

and CD19 for B-cell identification.
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Analyze by flow cytometry, gating on CD19+ B-cells and measuring median fluorescence

intensity of pBTK.
Calculate BTK occupancy as: [1 - (pBTK post-dose / pBTK pre-dose)] × 100%.

The relationship between evobrutinib concentrations and BTK occupancy demonstrates that trough BTK

occupancy >95% is achieved with the 75 mg BID regimen, which corresponds to plasma AUC0-24,SS ≥400

ng/mL·h. This high level of target engagement is maintained throughout the dosing interval due to the

covalent binding mechanism of evobrutinib, which results in continuous BTK inhibition despite declining

drug concentrations.

Experimental Workflow and Signaling Pathways

Evobrutinib Experimental Workflow
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Diagram 1: Experimental workflow for evobrutinib plasma and CSF concentration analysis
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Evobrutinib Mechanism and Blood-Brain Barrier Penetration
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Diagram 2: Evobrutinib mechanism of action and CNS penetration pathway

The experimental workflow outlines the comprehensive process from study design through final data

interpretation for evobrutinib concentration analysis. The critical sampling timepoints include pre-dose

(trough), peak concentration (0.25-4 hours post-dose), and end of dosing interval (12 hours post-dose for

BID regimen) to fully characterize the pharmacokinetic profile. The LC-MS/MS analysis serves as the

cornerstone of the quantitative assessment, providing the sensitivity and specificity required for accurate

concentration determination in biological matrices.

The mechanism diagram illustrates how evobrutinib's CNS penetration enables dual targeting of both

peripheral and central inflammatory processes in multiple sclerosis. The covalent binding mechanism to

BTK's cysteine 481 residue results in sustained inhibition despite declining drug concentrations, which is

particularly important for maintaining therapeutic effects in the CNS compartment where drug exposure is

limited. The demonstrated ability to modulate microglial polarization from pro-inflammatory M1 to anti-

inflammatory M2 phenotype via inhibition of the TLR4/Myd88/NF-κB pathway represents a key mechanism

through which evobrutinib may impact compartmentalized inflammation in MS.

Conclusion

The measurement of evobrutinib concentrations in plasma and CSF requires carefully optimized and

validated analytical methods to accurately characterize its pharmacokinetic profile and CNS penetration.

The protocols outlined herein provide researchers with comprehensive guidance for conducting such

analyses, with particular attention to the critical sampling procedures and LC-MS/MS parameters that

have demonstrated success in clinical trials. The correlation between evobrutinib exposure, BTK occupancy,

and clinical outcomes underscores the importance of these analytical methods in drug development.

Recent phase 3 clinical trials (evolutionRMS1 and evolutionRMS2) have shown that evobrutinib did not

demonstrate superior efficacy over teriflunomide in relapsing multiple sclerosis despite achieving

measurable CNS concentrations [5]. This suggests that while the described analytical methods successfully

quantify drug penetration, target engagement in the CNS does not necessarily translate to clinical

superiority over existing therapies. These findings highlight the complexity of MS pathophysiology and

suggest that BTK inhibition alone may be insufficient to comprehensively modify disease course, though the
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analytical frameworks established for evobrutinib remain valuable for future CNS-targeted therapeutic

development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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